1-Benzenesulfonyl-3-ethynyl-1H-indole
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Overview
Description
1-Benzenesulfonyl-3-ethynyl-1H-indole is a chemical compound with the molecular formula C16H11NO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structural features, which include an ethynyl group at the third position of the indole ring and a benzenesulfonyl group at the first position. These modifications impart distinct chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole typically involves the reaction of 3-ethynylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
3-Ethynylindole+Benzenesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonyl-3-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Benzenesulfonyl-3-ethynyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-3-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the indole scaffold .
Comparison with Similar Compounds
- 1-Benzenesulfonyl-3-phenylsulfanyl-1H-indole
- 1-Benzenesulfonyl-3-methyl-1H-indole
- 1-Benzenesulfonyl-3-methoxy-1H-indole
Comparison: 1-Benzenesulfonyl-3-ethynyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Properties
CAS No. |
389122-86-5 |
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Molecular Formula |
C16H11NO2S |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-ethynylindole |
InChI |
InChI=1S/C16H11NO2S/c1-2-13-12-17(16-11-7-6-10-15(13)16)20(18,19)14-8-4-3-5-9-14/h1,3-12H |
InChI Key |
AUFFJEVKDNQDKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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